3-Methoxyisoxazole-5-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Methoxyisoxazole-5-carboxamide is C5H6N2O3. It is a derivative of isoxazole, a heterocyclic organic compound that contains nitrogen, oxygen, and carbon in its ring structure.Chemical Reactions Analysis
Isoxazole derivatives have been found to have potent to moderate activities against various cancer cell lines . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC50 values of 64 and 13 nM, respectively .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxyisoxazole-5-carboxamide is 142.11 g/mol.Scientific Research Applications
Enzyme Inhibition
The carboxamide moiety in compounds like 3-Methoxyisoxazole-5-carboxamide can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property makes it a potential candidate for the development of enzyme inhibitors.
Anticancer Properties
There has been research aimed at designing and synthesizing a series of phenyl-isoxazole carboxamide derivatives to evaluate their anticancer properties . The presence of the carboxamide moiety could potentially enhance the anticancer properties of these compounds.
Drug Design
The carboxamide moiety in compounds like 3-Methoxyisoxazole-5-carboxamide can be used in the design of new drugs . Its ability to form hydrogen bonds with various enzymes and proteins can be leveraged to design drugs with specific target interactions.
Synthesis of Novel Compounds
3-Methoxyisoxazole-5-carboxamide can serve as a reactant in the synthesis of novel compounds . For instance, it can be used in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .
Preparation of Bioactive Derivatives
3-Methoxyisoxazole-5-carboxamide can be used in the preparation of aminopyrazole amide derivatives, which have shown potential as Raf kinase inhibitors in melanoma cells .
Development of Polyfunctionalized Pyrroles
3-Methoxyisoxazole-5-carboxamide can be used in the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization . These compounds have potential applications in various fields of medicinal chemistry.
Safety and Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . Therefore, the future direction in this field could involve developing alternate metal-free synthetic routes for the synthesis of isoxazoles .
Mechanism of Action
Target of Action
These compounds bind to various biological targets based on their chemical diversity .
Mode of Action
For instance, some isoxazole derivatives inhibit the COX enzyme, leading to a decrease in prostaglandin production .
Biochemical Pathways
Isoxazole derivatives are known to have broad-spectrum pharmacological activities . They are part of many biodynamic agents due to the presence of an azole with an oxygen atom next to the nitrogen .
Pharmacokinetics
The molecular weight of 3-methoxyisoxazole-5-carboxamide is 14211 g/mol , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Some isoxazole derivatives have shown potent antioxidant and antibacterial activities .
properties
IUPAC Name |
3-methoxy-1,2-oxazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTICMJSQEBVATD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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